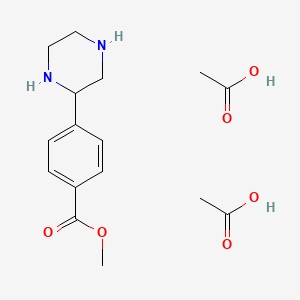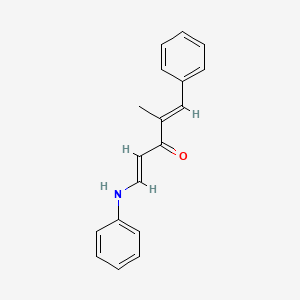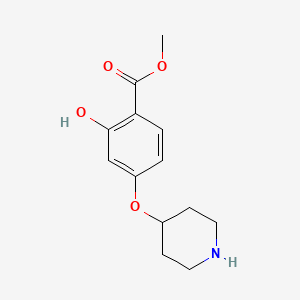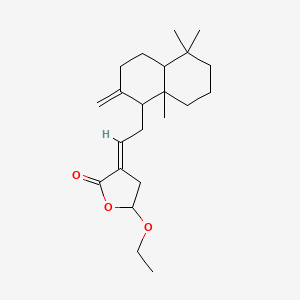
2(1H)-Pyrazinone, 5,6-diethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyrazinone, 5,6-diethyl- is a heterocyclic organic compound that belongs to the pyrazinone family. This compound is characterized by a pyrazinone ring with two ethyl groups attached at the 5th and 6th positions. Pyrazinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrazinone, 5,6-diethyl- typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrazine derivative.
Ethylation: The pyrazine derivative undergoes ethylation at the 5th and 6th positions. This can be achieved using ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Cyclization: The ethylated intermediate is then cyclized to form the pyrazinone ring. This step often requires the use of a cyclizing agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Industrial Production Methods
In an industrial setting, the production of 2(1H)-Pyrazinone, 5,6-diethyl- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) ensures consistent product quality.
化学反応の分析
Types of Reactions
2(1H)-Pyrazinone, 5,6-diethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The ethyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazinones with various functional groups.
科学的研究の応用
2(1H)-Pyrazinone, 5,6-diethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of agrochemicals and materials science.
作用機序
The mechanism of action of 2(1H)-Pyrazinone, 5,6-diethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2(1H)-Pyrazinone, 5-ethyl-: Similar structure but with only one ethyl group.
2(1H)-Pyrazinone, 6-ethyl-: Similar structure but with the ethyl group at the 6th position.
2(1H)-Pyrazinone, 5,6-dimethyl-: Similar structure but with methyl groups instead of ethyl groups.
Uniqueness
2(1H)-Pyrazinone, 5,6-diethyl- is unique due to the presence of two ethyl groups at specific positions on the pyrazinone ring. This structural feature can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other pyrazinone derivatives.
特性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
2,3-diethyl-2H-pyrazin-5-one |
InChI |
InChI=1S/C8H12N2O/c1-3-6-7(4-2)10-8(11)5-9-6/h5-6H,3-4H2,1-2H3 |
InChIキー |
BCTXRMREZLACIE-UHFFFAOYSA-N |
正規SMILES |
CCC1C(=NC(=O)C=N1)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-[2-deoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-5-iodo-](/img/structure/B12328214.png)






![(2S)-6-amino-2-[(1-carboxy-3-phenylpropyl)amino]hexanoic acid](/img/structure/B12328243.png)

![(10-([1,1'-Biphenyl]-3-yl)anthracen-9-yl)boronic acid](/img/structure/B12328251.png)



